ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20193730
InChI: InChI=1S/C26H26N4O5S2/c1-3-34-25(33)17-8-11-28(12-9-17)22-19(23(31)29-10-4-6-16(2)21(29)27-22)14-20-24(32)30(26(36)37-20)15-18-7-5-13-35-18/h4-7,10,13-14,17H,3,8-9,11-12,15H2,1-2H3/b20-14-
SMILES:
Molecular Formula: C26H26N4O5S2
Molecular Weight: 538.6 g/mol

ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate

CAS No.:

Cat. No.: VC20193730

Molecular Formula: C26H26N4O5S2

Molecular Weight: 538.6 g/mol

* For research use only. Not for human or veterinary use.

ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate -

Specification

Molecular Formula C26H26N4O5S2
Molecular Weight 538.6 g/mol
IUPAC Name ethyl 1-[3-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate
Standard InChI InChI=1S/C26H26N4O5S2/c1-3-34-25(33)17-8-11-28(12-9-17)22-19(23(31)29-10-4-6-16(2)21(29)27-22)14-20-24(32)30(26(36)37-20)15-18-7-5-13-35-18/h4-7,10,13-14,17H,3,8-9,11-12,15H2,1-2H3/b20-14-
Standard InChI Key NOBTVCYPQNISCF-ZHZULCJRSA-N
Isomeric SMILES CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5
Canonical SMILES CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5

Introduction

Molecular Formula and Weight

The molecular formula of the compound is C24H24N4O5S2, with an approximate molecular weight of 528.6 g/mol. It contains functional groups such as:

  • A thiazolidine ring

  • A pyrido[1,2-a]pyrimidine core

  • A furan moiety

  • An ester group linked to a piperidine ring

Structural Features

The compound incorporates:

  • A thiazolidinone unit, known for its bioactivity in antimicrobial and anticancer studies.

  • A furan ring, contributing to aromaticity and potential electron-donating properties.

  • A pyrido[1,2-a]pyrimidine scaffold, which has been widely studied for its pharmacological relevance.

General Synthesis Strategy

The synthesis of this compound involves multi-step reactions integrating:

  • Formation of the thiazolidinone core: This is typically achieved by cyclization of thiourea derivatives with aldehydes or ketones.

  • Attachment of the pyrido[1,2-a]pyrimidine scaffold: This step may involve condensation reactions with appropriate precursors, such as aminopyridines or related compounds.

  • Esterification: The piperidine carboxylic acid is esterified using ethanol in the presence of acidic or basic catalysts.

Reaction Conditions

The synthesis often requires:

  • Solvents like ethanol or dichloromethane.

  • Catalysts such as potassium carbonate or sulfuric acid.

  • Reflux conditions for extended periods to ensure complete reaction.

Biological Activities

Compounds containing similar structural motifs have exhibited:

  • Antimicrobial properties: The thiazolidinone and pyrimidine units are known to inhibit bacterial and fungal growth.

  • Anticancer activity: The electron-rich furan and thiazolidinone moieties can interact with DNA or enzymes critical for cancer cell survival.

Drug Design Implications

The combination of heterocyclic scaffolds in this molecule makes it a promising candidate for further development as:

  • Enzyme inhibitors (e.g., protease inhibitors)

  • Anti-inflammatory agents targeting pathways like COX or LOX enzymes.

Spectroscopic Data

To confirm the structure, typical analytical techniques include:

  • NMR Spectroscopy:

    • 1H^1H NMR: Signals from aromatic protons (furan and pyrimidine rings) and aliphatic protons (piperidine and ethyl ester).

    • 13C^{13}C NMR: Carbon signals corresponding to carbonyl groups, aromatic carbons, and aliphatic carbons.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=528m/z = 528, confirming the molecular weight.

  • Infrared Spectroscopy (IR):

    • Peaks around 1700cm11700 \, \text{cm}^{-1} for carbonyl groups.

    • Peaks near 12001300cm11200–1300 \, \text{cm}^{-1} for C=S bonds.

Crystallography

Single-crystal X-ray diffraction can be employed to determine the three-dimensional geometry, bond lengths, and angles precisely.

Comparative Data Table

PropertyValue/Details
Molecular FormulaC24H24N4O5S2
Molecular Weight~528.6 g/mol
Functional GroupsThiazolidinone, Pyrido[1,2-a]pyrimidine, Furan
SolubilityLikely soluble in polar organic solvents
Potential ApplicationsAntimicrobial, Anticancer

Future Research Directions

Further studies are required to:

  • Evaluate the compound's pharmacokinetics and toxicity profiles.

  • Investigate its binding affinity to biological targets using molecular docking simulations.

  • Develop derivatives with enhanced solubility and bioavailability.

This compound represents a valuable scaffold for medicinal chemistry due to its rich heterocyclic framework and potential bioactivities.

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